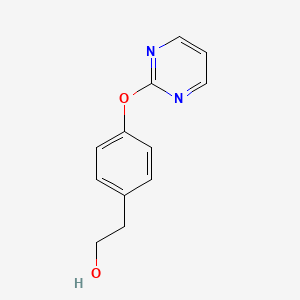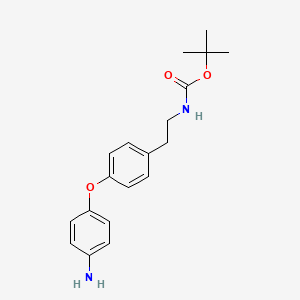![molecular formula C8H10INO2 B8660179 Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- CAS No. 443955-66-6](/img/structure/B8660179.png)
Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]-
Descripción general
Descripción
Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- is an organic compound with the molecular formula C8H10INO2 It is a derivative of pyridine, featuring an iodine atom and a hydroxyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- typically involves the iodination of 6-methylpyridin-3-ol followed by the reaction with ethylene oxide. The reaction conditions often require the presence of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
Substitution: Products include azido, thiocyanato, or other substituted derivatives.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include deiodinated or reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- involves its interaction with molecular targets through its iodine and hydroxyl groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol
- 2-(2-Chloro-6-methylpyridin-3-yloxy)ethanol
- 2-(2-Fluoro-6-methylpyridin-3-yloxy)ethanol
Uniqueness
Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and specific reactivity patterns compared to its bromo, chloro, and fluoro analogs. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous .
Propiedades
Número CAS |
443955-66-6 |
|---|---|
Fórmula molecular |
C8H10INO2 |
Peso molecular |
279.07 g/mol |
Nombre IUPAC |
2-(2-iodo-6-methylpyridin-3-yl)oxyethanol |
InChI |
InChI=1S/C8H10INO2/c1-6-2-3-7(8(9)10-6)12-5-4-11/h2-3,11H,4-5H2,1H3 |
Clave InChI |
DBIAVKUZUAPQBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)OCCO)I |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8660115.png)







![Cis-5-Tert-Butyl3-Ethyl6,6A-Dihydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3,5(4H)-Dicarboxylate](/img/structure/B8660154.png)



